Bienvenue dans la boutique en ligne BenchChem!

Kanamycin B

Antibacterial Mycobacteria MIC

Kanamycin B is the mandatory precursor for arbekacin and dibekacin semi-synthesis. Unique 2',6'-diamino substitution and five amino groups define antimicrobial spectrum, cochleotoxicity, and resistance profile. Essential for SAR studies and AAC(3) enzyme screening. Defined MICs: S. aureus <0.98 µg/mL, E. coli 1.95 µg/mL, P. aeruginosa 4 µg/mL. Substituting kanamycin A or tobramycin yields different outcomes.

Molecular Formula C18H37N5O10
Molecular Weight 483.5 g/mol
CAS No. 4696-76-8
Cat. No. B1673282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanamycin B
CAS4696-76-8
Synonymsaminodeoxykanamycin
bekanamycin
bekanamycin sulfate
bekanamycin sulfate (1:1)
kanamycin B
kanendomycin
Molecular FormulaC18H37N5O10
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N
InChIInChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeySKKLOUVUUNMCJE-FQSMHNGLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin B (CAS 4696-76-8): Aminoglycoside Antibiotic and Critical Precursor for Semi-Synthetic Derivatives


Kanamycin B (bekanamycin) is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside antibiotic [1]. It exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative organisms, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with reported MIC values ranging from 0.39 to 25 µg/mL . Unlike the major fermentation product kanamycin A, kanamycin B contains five amino groups and a unique 2',6'-diamino substitution pattern on ring I, which confers distinct biochemical properties and pharmacological liabilities [2].

Kanamycin B: Why Kanamycin A and Other Aminoglycosides Cannot Be Simply Interchanged in Research and Production


Kanamycin B possesses distinct structural features—specifically the presence of a 2',6'-diamino substitution pattern on ring I and five amino groups versus four in kanamycin A—that critically determine its antimicrobial spectrum, susceptibility to resistance enzymes, toxicity profile, and synthetic utility [1]. These differences translate into quantifiable divergences in antibacterial potency against specific pathogens, increased cochleotoxicity in vivo, and a unique role as the essential starting material for semi-synthetic antibiotics such as arbekacin and dibekacin [2]. Consequently, substituting kanamycin A or tobramycin for kanamycin B in structure-activity relationship studies, biosynthetic pathway engineering, or industrial semi-synthesis will yield fundamentally different outcomes.

Kanamycin B (CAS 4696-76-8): Quantified Comparative Evidence Against Closest Analogs


Kanamycin B vs. Kanamycin A: Quantified Divergence in Antibacterial Activity Against Mycobacteria and Other Microorganisms

Kanamycin B exhibits stronger inhibitory activity against a broad range of microorganisms compared to kanamycin A, with the notable exception of mycobacteria. For mycobacterial species, kanamycin A is 2–4 times more active than kanamycin B [1]. This divergent activity profile demonstrates that kanamycin B is not simply a more potent analog across all bacterial classes.

Antibacterial Mycobacteria MIC

Comparative Ototoxicity: Kanamycin B Demonstrates Quantifiably Higher Cochleotoxicity Than Kanamycin A

In a controlled in vivo study using pigmented guinea pigs, kanamycin B was found to be more cochleotoxic than kanamycin A on an equimolar basis. This difference is attributed to the five amino groups in kanamycin B versus four in kanamycin A, resulting in a higher cationic charge at physiological pH and greater affinity for cell membranes [1].

Ototoxicity Safety Pharmacology Aminoglycoside

Structural Determinants of Resistance: Kanamycin B Serves as a Direct Substrate for Aminoglycoside Acetyltransferases, Informing Susceptibility

Kanamycin B, like kanamycin A, is susceptible to acetylation by aminoglycoside acetyltransferase AAC(3) enzymes produced by resistant bacterial strains. This was confirmed in a study where crude extracts from all 34 environmental isolates showed acetylation of kanamycin B, consistent with an AAC(3) activity profile [1]. This contrasts with semi-synthetic derivatives like arbekacin, which are designed to evade such modification.

Antibiotic Resistance Enzymatic Modification AAC(3)

Kanamycin B as the Irreplaceable Starting Material for Semi-Synthetic Aminoglycosides Arbekacin and Dibekacin

Kanamycin B is the essential starting material for the industrial manufacture of the clinically important semi-synthetic aminoglycosides arbekacin and dibekacin [1]. This is a unique role not shared by kanamycin A or other related aminoglycosides. Genetic engineering efforts have focused on overproducing kanamycin B specifically to improve the yield of these downstream antibiotics [2].

Semi-synthesis Arbekacin Dibekacin Biosynthesis

Comparative Antibacterial Potency: Kanamycin B vs. Amikacin and Tobramycin Against Pseudomonas aeruginosa

Against Pseudomonas aeruginosa, kanamycin B and amikacin exhibit similar activity, with a mode MIC of 4 µg/mL, while tobramycin is significantly more potent, with a mode MIC of 0.25 µg/mL [1]. This places kanamycin B in a defined position within the aminoglycoside potency spectrum against this key Gram-negative pathogen.

Pseudomonas aeruginosa MIC Comparative Efficacy

Kanamycin B Exhibits Quantifiable Antibacterial Activity Against Key Gram-Positive and Gram-Negative Pathogens

Kanamycin B displays potent in vitro activity against a range of clinically relevant bacteria, with MIC values of <0.98 µg/mL for S. aureus and E. faecalis, and 1.95 µg/mL for E. coli and P. aeruginosa [1]. These values provide a quantitative baseline for comparing the activity of novel kanamycin B derivatives and other aminoglycosides.

MIC Antibacterial Spectrum S. aureus E. coli

Optimal Scientific and Industrial Applications for Kanamycin B Based on Comparative Evidence


As a Critical Precursor for the Semi-Synthesis of Arbekacin and Dibekacin

Kanamycin B is the essential and irreplaceable starting material for the industrial manufacture of the semi-synthetic aminoglycosides arbekacin and dibekacin [1]. This is supported by direct evidence confirming kanamycin B as the dedicated precursor for these clinically important drugs. Procuring kanamycin B is therefore a mandatory step for any production or biosynthetic engineering campaign aimed at generating these derivatives.

As a Structural Tool in Aminoglycoside Structure-Activity Relationship (SAR) Studies

The unique structural features of kanamycin B, including its five amino groups and 2',6'-diamino substitution, make it an essential comparator in SAR studies designed to elucidate the molecular determinants of antibacterial potency, ribosomal binding, and toxicity [1]. Quantitative differences in MICs against mycobacteria and cochleotoxicity relative to kanamycin A provide critical data points for understanding the role of ring I substitutions in aminoglycoside pharmacology.

As a Substrate for Investigating Aminoglycoside-Modifying Enzyme (AME) Activity

Kanamycin B serves as a validated substrate for assessing the activity of aminoglycoside acetyltransferases, particularly AAC(3) enzymes [1]. This application is supported by evidence showing acetylation of kanamycin B by a broad panel of environmental isolates. It is therefore a valuable reagent for studying resistance mechanisms and for screening potential inhibitors of these enzymes.

As a Baseline Antibacterial Agent in In Vitro Antimicrobial Susceptibility Testing

With well-defined MIC values against a panel of standard bacterial strains, including S. aureus (<0.98 µg/mL) and E. coli (1.95 µg/mL), kanamycin B provides a reliable baseline for evaluating the potency of novel aminoglycoside analogs [1]. Its defined activity against P. aeruginosa (mode MIC 4 µg/mL) also allows for direct comparison with more potent agents like tobramycin (MIC 0.25 µg/mL) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kanamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.